molecular formula C14H11N3 B11882900 2-(Quinazolin-2-YL)aniline

2-(Quinazolin-2-YL)aniline

Cat. No.: B11882900
M. Wt: 221.26 g/mol
InChI Key: OAIHYVNGUNIASU-UHFFFAOYSA-N
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Description

2-(Quinazolin-2-YL)aniline is a compound that belongs to the quinazoline family, which is known for its diverse biological activities and significant role in medicinal chemistry. Quinazoline derivatives are widely studied due to their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinazolin-2-YL)aniline typically involves the cyclization of 2-aminobenzonitrile with various reagents. One common method includes the reaction of 2-aminobenzonitrile with formamide under acidic conditions to yield the quinazoline core, followed by further functionalization to introduce the aniline group .

Industrial Production Methods: Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, such as the use of ruthenium or manganese catalysts, to facilitate the formation of the quinazoline ring. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinazolin-2-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinazolinone derivatives, substituted quinazolines, and various functionalized aniline compounds .

Scientific Research Applications

2-(Quinazolin-2-YL)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Quinazolin-2-YL)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

2-quinazolin-2-ylaniline

InChI

InChI=1S/C14H11N3/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H,15H2

InChI Key

OAIHYVNGUNIASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3N

Origin of Product

United States

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